molecular formula C6H4F2N2O3 B1435375 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine CAS No. 1805314-41-3

2-(Difluoromethyl)-4-hydroxy-5-nitropyridine

Cat. No. B1435375
CAS RN: 1805314-41-3
M. Wt: 190.1 g/mol
InChI Key: BJBBTDBSLVUXLE-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in various fields due to their unique physical and chemical properties . They are often used in pharmaceuticals, agrochemicals, and materials science .


Synthesis Analysis

Difluoromethylation processes have seen significant advances, especially in the last decade . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C (sp3)–CF2H bonds .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques. For example, the geometries of neutral difluoromethylated compounds, their protonated cations, and corresponding hydrates and solvates can be completely optimized using computational methods .


Chemical Reactions Analysis

Photocatalytic difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the CF2H group. This group is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .

Scientific Research Applications

Molecular Structure and Reactivity Studies

Research on nitropyridine derivatives, including those similar to 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine, focuses on understanding their molecular structure, electronic properties, and reactivity. For instance, studies involving conformational stability, vibrational spectral studies, and analyses of molecular orbitals provide valuable information on the electronic structure and potential reactivity of these compounds. Such insights are crucial for applications in materials science, where the electronic properties of molecules can influence their utility in electronic devices or as part of novel materials (Balachandran, Lakshmi, & Janaki, 2012).

Synthetic Applications

Nitropyridine derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. Efficient methods for the functionalization of hydroxy groups, as explored through the synthesis of PMB ethers, showcase the versatility of nitropyridine compounds in synthetic chemistry (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). This underscores their potential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Sensing and Detection Technologies

The development of fluorescent probes based on aminoethylpyridine derivatives for the detection of metal ions demonstrates the applicability of nitropyridine derivatives in sensing technologies. Such compounds can be designed for the selective detection of ions like Fe3+ and Hg2+, which is crucial in environmental monitoring and biological research (Singh, Thakur, Raj, & Pandey, 2020).

Nonlinear Optical (NLO) Properties

Studies on the crystal engineering of nitropyridine derivatives, aiming to achieve noncentrosymmetric structures, reveal the potential of such molecules in nonlinear optics (NLO). The optimal orientation of chromophores linked by hydrogen bonds in molecular complexes formed between nitropyridine derivatives and other molecules can enhance NLO properties, important for the development of materials for optical devices (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Safety And Hazards

The safety and hazards associated with difluoromethylated compounds can vary widely depending on the specific compound. It’s important to refer to the relevant Safety Data Sheet (SDS) for detailed information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into developing safer and more effective formulations . The introduction of difluoromethyl groups into organic compounds has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .

properties

IUPAC Name

2-(difluoromethyl)-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBBTDBSLVUXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-4-hydroxy-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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